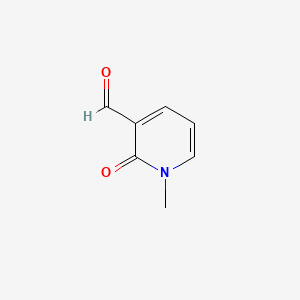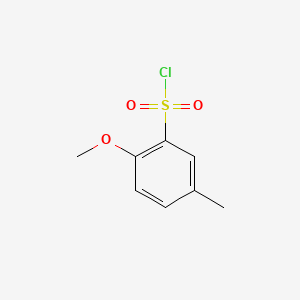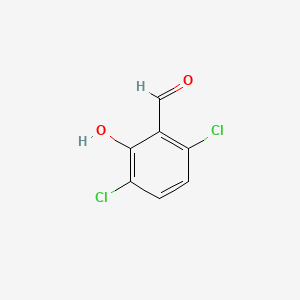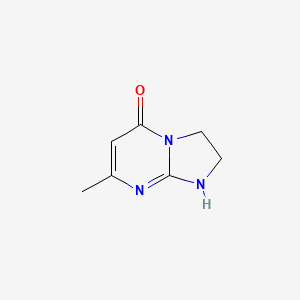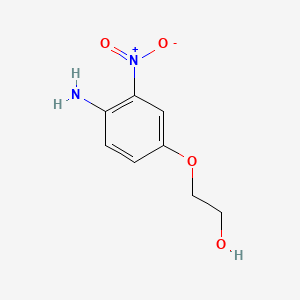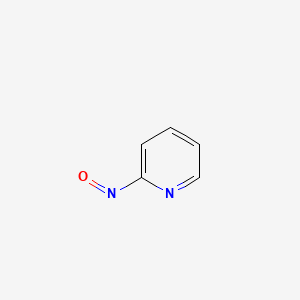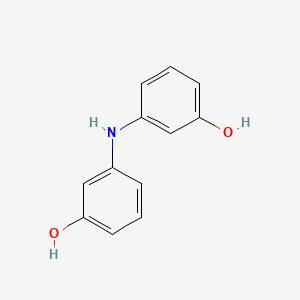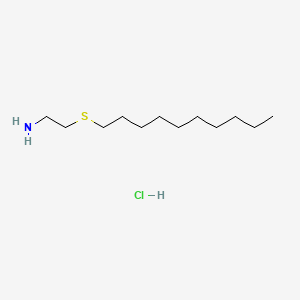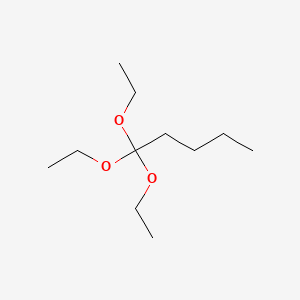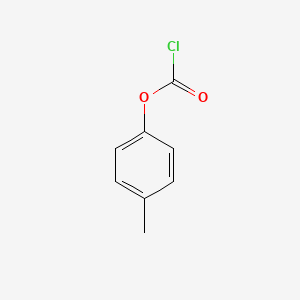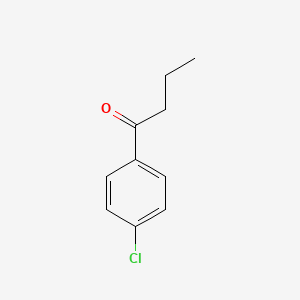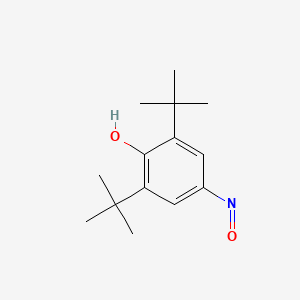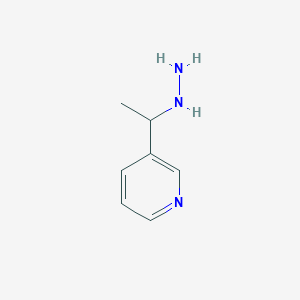
3-(1-Hydrazinylethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydrazinylethyl)pyridine, also known as 3-HEP, is a heterocyclic compound that belongs to the pyridine family. It is a simple aromatic ring that forms the basis for many related compounds .
Synthesis Analysis
The synthesis of pyridine derivatives has been a subject of interest in various research studies. For instance, an umpolung approach to the hydroboration of pyridines has been reported, which involves a novel and efficient synthesis of N-H 1,4-dihydropyridines . Another study discussed the reaction between pyridine, MeOK, and B2pin2 carried out in the presence of 18-crown-6 and varied amounts of methanol in tetrahydrofuran (THF) .Molecular Structure Analysis
Pyridine is a six-membered cyclic molecule that follows Huckel’s criteria for aromaticity . In many respects, it is similar to the most basic aromatic molecule, benzene, with an N-atom replacing one of the C-H groups .Chemical Reactions Analysis
Pyridine derivatives have been involved in various chemical reactions. For instance, a study reported a radical chain monoalkylation of pyridines . Another study discussed the interaction of dihalogen molecules IY (Y = F, Cl, Br, I) with pyridine .Physical And Chemical Properties Analysis
Pyridine is a colorless, flammable liquid that has a distinctive, unpleasant fish-like odor . It is miscible with water and most organic solvents, which contributes to its wide-ranging utility in industrial processes .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Recent studies have focused on the synthesis of novel pyridine and fused pyridine derivatives with potential pharmacological applications. For example, Flefel et al. (2018) synthesized a series of new compounds starting from a pyridine derivative and evaluated their antimicrobial and antioxidant activities. Their molecular docking screenings indicated moderate to good binding energies towards GlcN-6-P synthase, a target protein, showcasing their potential in developing new antimicrobial agents Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, Flefel et al., 2018.
Material Science and OLED Applications
In material science, derivatives of 3-(1-Hydrazinylethyl)pyridine have been used to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). Li et al. (2016) utilized a related compound, 3-(1H-Pyrazol-1-yl)pyridine, as an electron-transporting unit to create materials that significantly improve the efficiency of blue, green, and white PhOLEDs, highlighting the versatility of pyridine derivatives in electronic applications ACS applied materials & interfaces, Li et al., 2016.
Environmental Science and Water Treatment
In environmental science, the degradation mechanisms of pyridine compounds in drinking water have been studied. Li et al. (2017) developed a dielectric barrier discharge (DBD) system to remove pyridine, demonstrating that degradation was mainly due to the strong oxidizing power of generated ozone and hydroxyl radicals. This research provides a theoretical and experimental basis for using DBD ionization discharge in treating nitrogen heterocyclic compounds in drinking water, showcasing an important application in environmental remediation Journal of environmental sciences, Li et al., 2017.
Advanced Material Synthesis
Chandra et al. (2021) synthesized a 2-D coordination polymer using a pyridyl-hydrazide Schiff base, demonstrating its semiconducting nature and improved conductivity upon light irradiation. This research not only expands the understanding of coordination polymers but also explores their potential in creating advanced materials with specific electronic properties Inorganica Chimica Acta, Chandra et al., 2021.
Safety And Hazards
Propriétés
IUPAC Name |
1-pyridin-3-ylethylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(10-8)7-3-2-4-9-5-7/h2-6,10H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKJLQJCNDVKIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611413 |
Source


|
| Record name | 3-(1-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydrazinylethyl)pyridine | |
CAS RN |
1016681-07-4 |
Source


|
| Record name | 3-(1-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

